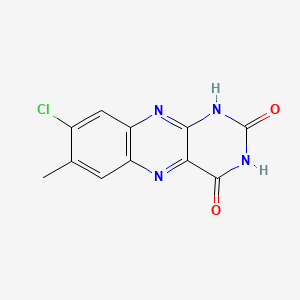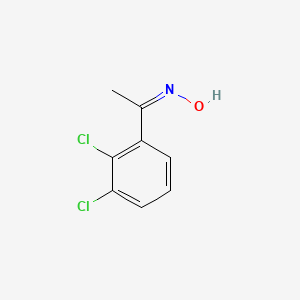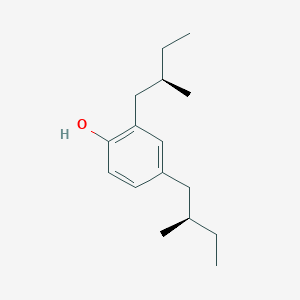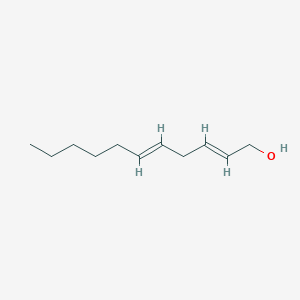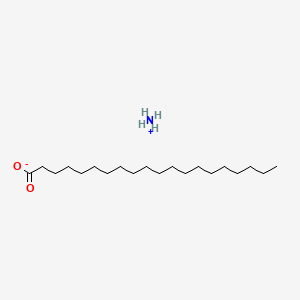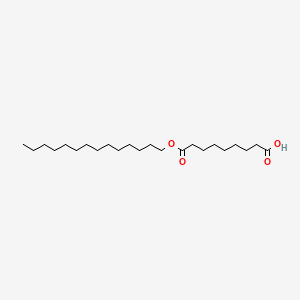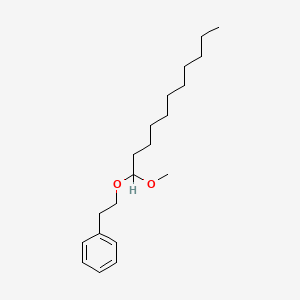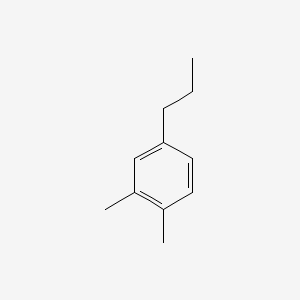![molecular formula C12H22N4 B12646881 1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)
1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and an isopropyl group, linked to a piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-methyl-1-(propan-2-yl)-1H-pyrazole with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or piperazine rings are replaced by other groups.
Addition: Addition reactions may occur at the double bonds present in the pyrazole ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain signaling pathways by blocking receptor activation, thereby reducing inflammation or microbial growth .
Comparison with Similar Compounds
1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine can be compared with other pyrazole derivatives and piperazine compounds:
Pyrazole Derivatives: Compounds like 3-methyl-1H-pyrazole and 1-(propan-2-yl)-1H-pyrazole share similar structural features but differ in their substitution patterns and biological activities.
Piperazine Compounds: Similar compounds include 1-(3-chloropropyl)piperazine and 1-(2-hydroxyethyl)piperazine, which have different substituents on the piperazine ring and exhibit distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H22N4 |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-[(5-methyl-2-propan-2-ylpyrazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C12H22N4/c1-10(2)16-12(8-11(3)14-16)9-15-6-4-13-5-7-15/h8,10,13H,4-7,9H2,1-3H3 |
InChI Key |
IDCIRESVGHHPGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CN2CCNCC2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


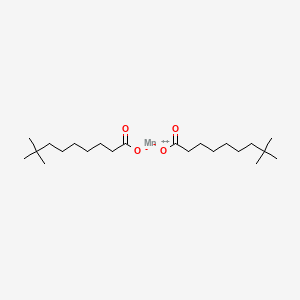
![Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12646810.png)

